5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide
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Overview
Description
5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, a quinazolinone moiety, and a sulfonamide group, which contribute to its unique chemical and biological properties
Preparation Methods
The synthesis of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core, which involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves the coupling of the quinazolinone intermediate with the sulfonamide derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers study the compound’s biological activity, including its effects on cellular pathways and its potential as an enzyme inhibitor.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of various biochemical processes.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity. The sulfonamide group may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar compounds to 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE include other sulfonamide derivatives and quinazolinone-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar sulfonamide group but differs in the heterocyclic core and substituents, leading to different biological activities.
Fluorinated Pyrazoles: These compounds contain fluorine atoms and exhibit various biological activities, including anticancer and antimicrobial properties.
Fluorinated Benzamides: These compounds are used in medicinal chemistry for their potential therapeutic effects and share some structural features with the target compound.
The uniqueness of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19F2N3O3S2 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
5-fluoro-N-[2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H19F2N3O3S2/c1-15-6-7-17(25)14-21(15)33(30,31)26-12-13-32-23-27-20-5-3-2-4-19(20)22(29)28(23)18-10-8-16(24)9-11-18/h2-11,14,26H,12-13H2,1H3 |
InChI Key |
HTINAZYWJDUBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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